

# Risvodetinib vs. Placebo: An Evaluation of a Novel Parkinson's Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

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A new therapeutic agent, **Risvodetinib**, has shown promise in a Phase 2 clinical trial by demonstrating a favorable safety profile and the potential to be the first treatment to reduce the underlying pathology of Parkinson's disease. While long-term data is not yet available, the initial 12-week study provides valuable insights for the research and drug development community.

**Risvodetinib**, an orally active, selective, and brain-penetrant c-Abl tyrosine kinase inhibitor, is being developed as a potential disease-modifying therapy for Parkinson's disease.[1][2] Unlike current treatments that primarily manage symptoms, **Risvodetinib** targets the fundamental disease mechanisms.[1][3] The core of its action lies in inhibiting the c-Abl enzyme, which plays a crucial role in the pathological cascade of Parkinson's disease.[1][4]

The activation of c-Abl by misfolded alpha-synuclein leads to a destructive cycle within neurons, including the accumulation of toxic alpha-synuclein, impaired mitochondrial function, and ultimately, nerve cell death.[1] By blocking c-Abl, **Risvodetinib** aims to halt this process, restore cellular repair mechanisms, and clear toxic proteins.[1] Preclinical studies in mouse models have shown that this mechanism can protect dopaminergic neurons from degeneration and reduce alpha-synuclein pathology.[2]

## The '201 Trial': A Head-to-Head Comparison

The primary source of clinical data for **Risvodetinib** comes from the Phase 2 '201 Trial' (NCT05424276), a multicenter, double-blind, placebo-controlled study.[5][6][7] This trial

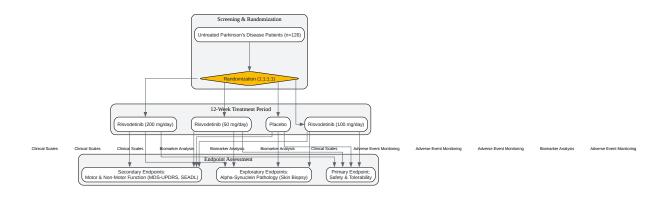


evaluated the safety, tolerability, and preliminary efficacy of **Risvodetinib** in patients with untreated Parkinson's disease over a 12-week period.[5][6]

## **Experimental Protocol: The '201 Trial'**

The study enrolled 126 participants who were randomized to receive one of three daily doses of **Risvodetinib** (50 mg, 100 mg, or 200 mg) or a placebo.[5][6] The primary endpoint focused on safety and tolerability, assessing treatment-emergent adverse events, cardiovascular safety, and other standard laboratory analyses.[3] Secondary endpoints aimed to measure clinical benefit through various scales assessing motor and non-motor functions, including the Movement Disorders Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[5][7] Exploratory biomarkers, such as cutaneous neuronal alpha-synuclein deposition, were also analyzed to assess the drug's impact on the underlying pathology.[5][7]





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Figure 1: Experimental workflow of the Phase 2 '201 Trial'.

# **Quantitative Data Summary**

The '201 Trial' met its primary endpoint, demonstrating that **Risvodetinib** was safe and well-tolerated, with an adverse event profile similar to that of the placebo.[5][6]



Outcome Measure	Placebo	Risvodetinib (50 mg)	Risvodetinib (100 mg)	Risvodetinib (200 mg)
Primary Endpoint: Safety & Tolerability				
Completion Rate	-	\multicolumn{3}{c	}{95% overall}	_
Dosing Compliance	-	\multicolumn{3}{c	}{99% overall}	
Adverse Event Frequency	Similar to Risvodetinib	\multicolumn{3}{c	}{Similar to Placebo}	_
Common Adverse Events (Nausea, Diarrhea, Vomiting, Edema)	Similar to Risvodetinib	\multicolumn{3}{c	}{No more frequent than Placebo}	_
Falls (Reported as Adverse Event)	-	\multicolumn{3}{c	}{Reduced nearly 5-fold relative to Placebo}	-
Secondary & Exploratory Endpoints				_
MDS-UPDRS Part 2	-	Favorable Trend	Nominally Statistically Significant	Favorable Trend
Schwab & England Activities of Daily Living (SEADL)	-	Nominally Statistically Significant	Favorable Trend	Favorable Trend
Cutaneous Neuronal Alpha-	-	\multicolumn{3}{c	}{Dose- dependent	



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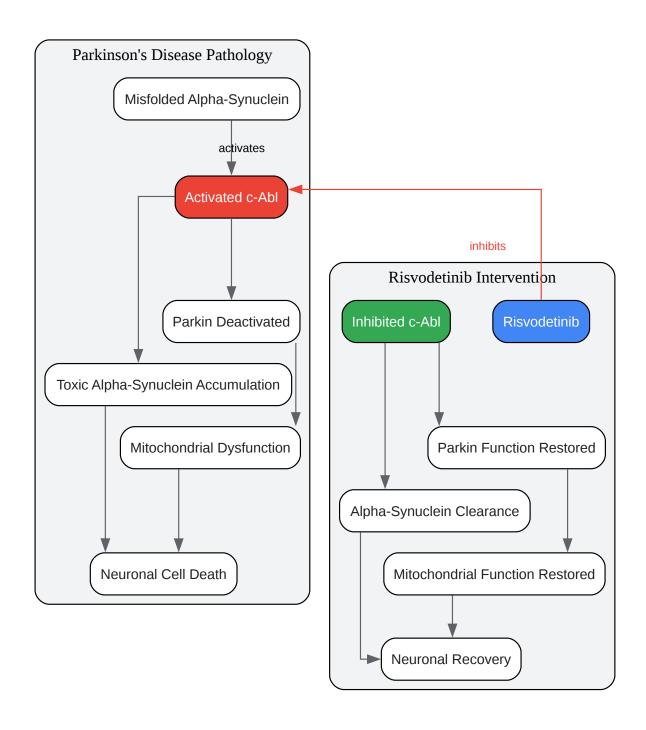


Synuclein	reduction
Deposition	observed}

Note: Specific p-values for statistical significance were not consistently reported in the publicly available sources.

# **Signaling Pathway of Risvodetinib**





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Figure 2: Proposed signaling pathway of Risvodetinib in Parkinson's disease.



#### **Discussion and Future Outlook**

The initial findings from the '201 Trial' are encouraging, particularly the reduction in alpha-synuclein pathology, a first for an experimental therapy in Parkinson's disease.[5] The safety profile, being comparable to placebo, is also a significant positive outcome.[5][6] However, the 12-week duration of the trial is insufficient to evaluate the long-term benefits of **Risvodetinib**. Neurodegenerative diseases like Parkinson's progress over many years, and a longer-term study is necessary to determine if the observed pathological and functional changes translate into a sustained disease-modifying effect.

A one-year extension study of the '201 Trial' is underway, which will provide more data on the long-term safety and efficacy of **Risvodetinib**.[4][8] The results of this extension, along with a potential Phase 3 trial, will be critical in determining the ultimate role of **Risvodetinib** in the management of Parkinson's disease.[7] For the scientific community, the progress of **Risvodetinib** represents a significant step forward in the development of targeted therapies for neurodegenerative disorders.

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• To cite this document: BenchChem. [Risvodetinib vs. Placebo: An Evaluation of a Novel Parkinson's Disease Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391595#evaluating-the-long-term-benefits-of-risvodetinib-versus-placebo]

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